Plumbane, (4-azidobutyl)triphenyl-

Description

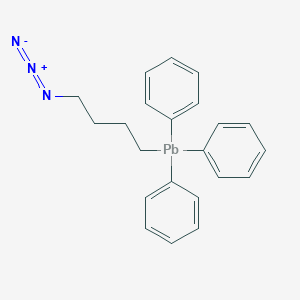

Plumbane, (4-azidobutyl)triphenyl- (CAS 16035-39-5) is an organolead compound featuring a triphenylplumbyl group bonded to a 4-azidobutyl chain. Its molecular formula is C22H23N3Pb, with the azide (-N3) functional group conferring unique reactivity, particularly in cycloaddition reactions (e.g., "click chemistry") . The bulky triphenyl groups provide steric hindrance, enhancing stability but limiting accessibility for certain reactions. This compound is part of a broader class of organolead derivatives studied for applications in materials science and synthetic chemistry .

Properties

CAS No. |

16035-39-5 |

|---|---|

Molecular Formula |

C22H23N3Pb |

Molecular Weight |

537 g/mol |

IUPAC Name |

4-azidobutyl(triphenyl)plumbane |

InChI |

InChI=1S/3C6H5.C4H8N3.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-6-7-5;/h3*1-5H;1-4H2; |

InChI Key |

HGTUYERPXVWNDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

16035-39-5 |

Synonyms |

(4-Azidobutyl)triphenylplumbane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

(a) Plumbane, (4-bromobutyl)triphenyl- (CAS 16035-34-0)

- Molecular Formula : C22H23BrPb .

- Key Differences : Replacing the azide group with bromide reduces explosive risks but also limits click chemistry utility. The bromo derivative is more stable under standard conditions and serves as a precursor for nucleophilic substitution reactions .

- Applications : Used in cross-coupling reactions and as an intermediate for synthesizing other lead-containing compounds .

(b) Triphenyl(prop-2-enyl)plumbane (CAS 38795-78-7)

- Molecular Formula : C21H20Pb .

- Key Differences : The alkenyl group enables participation in polymerization or Diels-Alder reactions. Unlike the azide group, it lacks explosive hazards but offers fewer opportunities for bioconjugation .

(c) Triphenyl(phenylsulfanyl)plumbane (CAS 15590-77-9)

Functional Group Impact on Properties

Stability and Toxicity Considerations

- Steric Effects : Bulky triphenyl groups in all compounds reduce reactivity but improve stability against degradation .

- Thermal Stability : Azide-containing compounds require careful handling due to decomposition risks, while bromo and sulfanyl analogs are more thermally robust .

- Toxicity: All organolead compounds pose significant toxicity risks. The azide group adds secondary hazards (e.g., neurotoxicity), necessitating stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.